Cas no 1292765-17-3 (5-Amino-6-bromonicotinic acid)
5-Amino-6-bromonicotinic acid Chemical and Physical Properties
Names and Identifiers
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- 5-AMINO-6-BROMONICOTINIC ACID
- 3-Pyridinecarboxylic acid, 5-amino-6-bromo-
- 5-Amino-6-bromonicotinic acid
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- Inchi: 1S/C6H5BrN2O2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,8H2,(H,10,11)
- InChI Key: NWJYTSSWRMRXRL-UHFFFAOYSA-N
- SMILES: BrC1=C(C=C(C(=O)O)C=N1)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 165
- XLogP3: 0.7
- Topological Polar Surface Area: 76.2
5-Amino-6-bromonicotinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029016346-250mg |
5-Amino-6-bromonicotinic acid |
1292765-17-3 | 95% | 250mg |
960.40 USD | 2021-06-07 | |
| Alichem | A029016346-1g |
5-Amino-6-bromonicotinic acid |
1292765-17-3 | 95% | 1g |
2,779.20 USD | 2021-06-07 | |
| Enamine | EN300-6748689-0.05g |
5-amino-6-bromopyridine-3-carboxylic acid |
1292765-17-3 | 95.0% | 0.05g |
$232.0 | 2025-03-13 | |
| Enamine | EN300-6748689-0.1g |
5-amino-6-bromopyridine-3-carboxylic acid |
1292765-17-3 | 95.0% | 0.1g |
$347.0 | 2025-03-13 | |
| Enamine | EN300-6748689-0.25g |
5-amino-6-bromopyridine-3-carboxylic acid |
1292765-17-3 | 95.0% | 0.25g |
$494.0 | 2025-03-13 | |
| Enamine | EN300-6748689-0.5g |
5-amino-6-bromopyridine-3-carboxylic acid |
1292765-17-3 | 95.0% | 0.5g |
$780.0 | 2025-03-13 | |
| Enamine | EN300-6748689-1.0g |
5-amino-6-bromopyridine-3-carboxylic acid |
1292765-17-3 | 95.0% | 1.0g |
$999.0 | 2025-03-13 | |
| Enamine | EN300-6748689-2.5g |
5-amino-6-bromopyridine-3-carboxylic acid |
1292765-17-3 | 95.0% | 2.5g |
$1959.0 | 2025-03-13 | |
| Enamine | EN300-6748689-5.0g |
5-amino-6-bromopyridine-3-carboxylic acid |
1292765-17-3 | 95.0% | 5.0g |
$2900.0 | 2025-03-13 | |
| Enamine | EN300-6748689-10.0g |
5-amino-6-bromopyridine-3-carboxylic acid |
1292765-17-3 | 95.0% | 10.0g |
$4299.0 | 2025-03-13 |
5-Amino-6-bromonicotinic acid Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 5-Amino-6-bromonicotinic acid
Recent Advances in the Application of 5-Amino-6-bromonicotinic acid (CAS: 1292765-17-3) in Chemical Biology and Pharmaceutical Research
5-Amino-6-bromonicotinic acid (CAS: 1292765-17-3) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting kinase inhibition and nucleic acid modifications. Recent studies have highlighted its versatility as a building block in medicinal chemistry, enabling the construction of complex molecules with potential therapeutic applications. This research briefing provides an overview of the latest advancements involving this compound, focusing on its synthetic utility, mechanistic insights, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 5-Amino-6-bromonicotinic acid as a precursor for novel Bruton's tyrosine kinase (BTK) inhibitors. The research team developed a series of potent and selective inhibitors by leveraging the bromo-substituent for palladium-catalyzed cross-coupling reactions, followed by functionalization of the amino group. These compounds showed promising activity in B-cell malignancy models, with one derivative currently advancing to preclinical development stages.
In the field of nucleic acid therapeutics, 5-Amino-6-bromonicotinic acid has emerged as a valuable scaffold for the development of modified nucleoside analogs. A recent Nature Communications paper described its incorporation into artificial genetic systems, where the bromine atom served as a handle for further modifications while the amino group participated in hydrogen bonding networks. This approach enabled the creation of nucleotide analogs with enhanced nuclease resistance and improved binding affinity.
The compound's role in PROTAC (Proteolysis Targeting Chimera) development has also gained attention. Researchers at several pharmaceutical companies have utilized 1292765-17-3 as a linker component connecting E3 ligase ligands to target protein binders. The amino and carboxylic acid functionalities provide ideal points for conjugation, while the aromatic system contributes to optimal linker length and rigidity. Early-stage results suggest this approach may overcome some limitations of current PROTAC designs.
From a synthetic chemistry perspective, recent methodological advances have improved the accessibility of 5-Amino-6-bromonicotinic acid. A 2024 Organic Process Research & Development publication detailed a scalable, cost-effective manufacturing process that reduces reliance on hazardous reagents while maintaining high purity standards. This development is particularly significant given the growing demand for this intermediate in both academic and industrial settings.
Looking forward, the unique structural features of 5-Amino-6-bromonicotinic acid continue to inspire innovative applications. Current research directions include its use in covalent inhibitor design (exploiting the bromine as a potential electrophilic warhead), as a component of metal-organic frameworks for drug delivery, and in the development of fluorescent probes for biological imaging. The compound's versatility ensures its ongoing relevance in chemical biology and pharmaceutical research.
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